Methyl 4-chloro-3-(2-methylpropoxy)benzoate
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Overview
Description
Methyl 4-chloro-3-(2-methylpropoxy)benzoate is an organic compound with a complex structure that includes a benzoate ester, a chloro substituent, and a 2-methylpropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-3-(2-methylpropoxy)benzoate typically involves the esterification of 4-chloro-3-(2-methylpropoxy)benzoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-3-(2-methylpropoxy)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Ester Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being typical reagents.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be employed for oxidation and reduction, respectively.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with different functional groups.
Ester Hydrolysis: 4-chloro-3-(2-methylpropoxy)benzoic acid and methanol.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Methyl 4-chloro-3-(2-methylpropoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 4-chloro-3-(2-methylpropoxy)benzoate exerts its effects depends on its interactions with molecular targets. The chloro and ester groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with enzymes, receptors, or other biological molecules. The specific pathways involved can vary based on the context of its application.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-chlorobenzoate: Lacks the 2-methylpropoxy group, resulting in different chemical properties and reactivity.
Methyl 3-(2-methylpropoxy)benzoate: Lacks the chloro substituent, affecting its chemical behavior and applications.
Methyl 4-chloro-3-methoxybenzoate:
Uniqueness
Methyl 4-chloro-3-(2-methylpropoxy)benzoate is unique due to the presence of both the chloro and 2-methylpropoxy groups, which confer distinct chemical properties and reactivity patterns. These features make it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
methyl 4-chloro-3-(2-methylpropoxy)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO3/c1-8(2)7-16-11-6-9(12(14)15-3)4-5-10(11)13/h4-6,8H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSIYGVDJMNERJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)C(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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